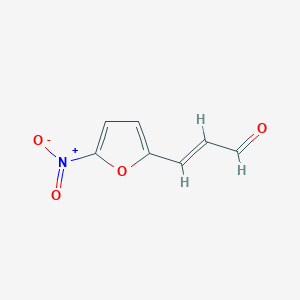

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Description

The exact mass of the compound 5-Nitrofuran-2-acrylaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-nitrofuran-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWCZMGIIFEEPU-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031099 | |

| Record name | 5-Nitrofuryl-2-acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52661-56-0, 1874-22-2 | |

| Record name | trans-3-(5-Nitro-2-furyl)acrolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52661-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofuryl-2-acrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(5-Nitro-2-furyl)acrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052661560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrofuryl-2-acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(5-nitro-2-furyl)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-nitrofuran-2-acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde CAS number 52661-56-0 details

An In-depth Technical Guide to (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde: A Versatile Building Block in Medicinal Chemistry

Introduction

This compound, identified by CAS number 52661-56-0, is a key organic compound within the nitrofuran class of molecules.[1][2] Structurally, it features a 5-nitrofuran ring linked to an acrylaldehyde moiety, a combination that imparts significant chemical reactivity and biological potential.[1] While not an end-product therapeutic itself, it serves as a crucial intermediate and starting material in the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.[1][] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its properties, synthesis, reactivity, and its role in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

The compound's utility is rooted in its distinct chemical properties. It is typically a light brown to dark yellow solid and is sparingly soluble in solvents like chloroform and DMSO.[] For long-term stability, it should be stored at -20°C under an inert atmosphere.[]

| Property | Value |

| CAS Number | 52661-56-0[4] |

| Molecular Formula | C₇H₅NO₄[1][4] |

| Molecular Weight | 167.12 g/mol [1][4] |

| IUPAC Name | (E)-3-(5-nitrofuran-2-yl)prop-2-enal[2][] |

| Synonyms | 3-(5-Nitro-2-furyl)acrolein; 5-Nitro-2-furanacrolein; (2E)-3-(5-nitro-2-furanyl)-2-propenal[2][5] |

| Appearance | Light Brown to Dark Yellow Solid[] |

| InChI Key | DXWCZMGIIFEEPU-OWOJBTEDSA-N[6] |

| SMILES | O=C/C=C/C1=CC=C(=O)O1[2] |

For research and development purposes, this compound is available as a highly characterized reference material, often accompanied by a comprehensive Structure Elucidation Report (SER) and Certificate of Analysis (CoA) including data from ¹H-NMR, Mass Spectrometry, and HPLC.[2][7]

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its application in drug discovery.

Synthesis Pathway

The primary route for synthesizing this compound is through a condensation reaction, typically a Claisen-Schmidt or Knoevenagel condensation. This involves the reaction of 5-nitrofuran-2-carbaldehyde (also known as 5-nitro-2-furaldehyde, CAS 698-63-5) with an appropriate reagent that provides the acrylaldehyde moiety.[1]

The precursor, 5-nitrofuran-2-carbaldehyde, is a critical building block itself, derived from the nitration of furfural, a bio-based substrate.[8][9] Modern advancements have led to the development of safe and robust continuous flow platforms for this nitration step, utilizing reagents like acetyl nitrate generated in situ to handle the delicate heteroaromatic backbone of furfural and improve yield and reproducibility.[8][9]

Caption: General synthesis workflow starting from biomass-derived furfural.

Chemical Reactivity

The compound's reactivity is governed by its distinct functional groups: the aldehyde, the nitro group, and the α,β-unsaturated system.[1]

-

Aldehyde Group : Readily undergoes nucleophilic addition and condensation reactions. This functionality is frequently exploited to form hydrazones, semicarbazones, and other derivatives.[1][]

-

Nitro Group : The electron-withdrawing nitro group is essential for the biological activity of nitrofuran compounds. It can be enzymatically reduced to form reactive intermediates.

-

α,β-Unsaturated System : The conjugated double bond makes the β-carbon susceptible to nucleophilic attack (Michael addition), allowing for the introduction of various substituents.

This multi-faceted reactivity makes it an ideal scaffold for building diverse chemical libraries. For instance, it has been used as a key reactant in Knoevenagel condensations with rhodanine-3-carboxylic acids to synthesize novel 4-thiazolidinone derivatives.[10]

Mechanism of Action and Biological Activity

The therapeutic potential of derivatives synthesized from this compound stems from the well-established mechanism of the 5-nitrofuran "warhead".[11]

Antimicrobial Mechanism: Reductive Activation

Nitrofuran compounds are prodrugs that require intracellular enzymatic reduction of the 5-nitro group to exert their antimicrobial effects.

-

Activation : In bacterial cells, this activation is performed by nitroreductases (e.g., NfsA and NfsB in E. coli).[12] These enzymes catalyze a stepwise reduction of the nitro group.[12]

-

Generation of Reactive Intermediates : This process generates highly reactive and cytotoxic electrophilic species, such as nitroso and hydroxylamino derivatives.[12]

-

Multi-Target Damage : These reactive intermediates are non-specific and damage multiple cellular targets simultaneously.[13] This includes causing DNA lesions and strand breakage, inhibiting ribosomal protein synthesis, and disrupting key metabolic enzyme systems.[12][14][15]

This multi-targeted mechanism is a significant advantage, as it is believed to be a primary reason for the low incidence of acquired bacterial resistance to this class of drugs.[13]

Caption: Reductive activation pathway of nitrofuran prodrugs in bacteria.

Anticancer Potential

Recent research has demonstrated that derivatives of this compound possess significant anticancer activity. A study involving novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones showed a significant inhibitory effect on MCF-7 and MDA-MB-231 breast cancer cell lines.[10] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by:

-

Increased generation of reactive oxygen species (ROS).[10]

-

Disruption of the mitochondrial membrane potential.[10]

-

Release of cytochrome C, leading to the activation of caspases.[10]

-

Inhibition of DNA synthesis, assessed by the reduced incorporation of [³H]-thymidine.[10]

Host Cell Interactions and Toxicity Considerations

A critical aspect for drug development is understanding host-drug interactions. Studies have identified that aldehyde dehydrogenase 2 (ALDH2) can mediate the activity and toxicity of 5-nitrofurans in multiple species, including yeast, zebrafish, and humans.[16] This finding is significant because ALDH2 inhibitors, such as daidzin, could potentially be used to mitigate host toxicity without compromising the drug's activity against pathogens like trypanosomes, which lack ALDH2.[16] This presents a potential strategy for improving the therapeutic index of nitrofuran-based drugs.

Experimental Protocols

Protocol 1: General Synthesis of (E)-1-aryl-3-(5-nitrofuran-2-yl)prop-2-en-1-one Derivatives

This protocol is a representative example of a Claisen-Schmidt condensation used to synthesize derivatives from 5-nitrofuran-2-carbaldehyde, the direct precursor to the topic compound. This methodology is valuable for researchers aiming to create libraries of related molecules.[17][18]

Materials:

-

5-nitrofuran-2-carbaldehyde

-

Substituted acetophenone (e.g., 1-(2,4-dichlorophenyl)ethanone)

-

Glacial acetic acid

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 5-nitrofuran-2-carbaldehyde (1.0 mmol) and the selected substituted acetophenone (1.0 mmol) in 1.7 mL of glacial acetic acid.

-

Stir the mixture to ensure complete dissolution.

-

Carefully add concentrated sulfuric acid (approx. 67 µL) to the solution.

-

Heat the reaction mixture to 100 °C and stir for 24 hours under reflux.

-

After 24 hours, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction using dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to obtain the final compound.

-

Characterize the purified product using NMR, MS, and IR spectroscopy.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the standard broth microdilution method to determine the MIC of synthesized nitrofuran derivatives against bacterial strains.

Materials:

-

Test compounds dissolved in DMSO.

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

-

Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first column of wells, resulting in a starting concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

-

Prepare a bacterial suspension by diluting the 0.5 McFarland stock to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound (CAS 52661-56-0) is more than a simple chemical; it is a highly versatile and reactive platform for the synthesis of novel bioactive molecules. Its unique structure, combining the proven 5-nitrofuran "warhead" with a reactive acrylaldehyde handle, provides medicinal chemists with a powerful tool for generating diverse compound libraries. The established multi-target antimicrobial mechanism of nitrofurans offers a pathway to combatting drug-resistant pathogens, while emerging research highlights a promising frontier in anticancer drug discovery. For drug development professionals, understanding the synthesis, reactivity, and host metabolism (particularly the role of ALDH2) of this compound and its derivatives is essential for harnessing its full therapeutic potential and designing safer, more effective medicines.

References

[1] Smolecule. (n.d.). Buy this compound | 1874-22-2. Retrieved from Smolecule website. BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. Retrieved from BenchChem website. [11] Shcherbakov, S. V., et al. (2023). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 16(5), 743. [14] UCL Discovery. (n.d.). Antimicrobial activities of nitrofurantoin and some novel nitrofuran compounds. Retrieved from University College London website. BenchChem. (2025). Biological activity of nitrofuran-containing compounds. Retrieved from BenchChem website. [2] Veeprho. (n.d.). 52661-56-0this compound. Retrieved from Veeprho website. [8] PubMed. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from PubMed website. Sigma-Aldrich. (n.d.). This compound | 52661-56-0. Retrieved from Sigma-Aldrich website. [19] PubMed. (n.d.). [Antibacterial activity and toxicity of a new nitrofuran]. Retrieved from PubMed website. [15] Taylor & Francis. (n.d.). Nitrofuran – Knowledge and References. Retrieved from Taylor & Francis website. [17] PubMed Central. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from National Center for Biotechnology Information website. [20] ACS Publications. (n.d.). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from ACS Publications website. [4] LGC Standards. (n.d.). (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde. Retrieved from LGC Standards website. [6] CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website. [9] ChemistryViews. (2025). Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. Retrieved from ChemistryViews website. [5] Fisher Scientific. (n.d.). This compound, TRC 250 mg. Retrieved from Fisher Scientific website. [] BOC Sciences. (n.d.). CAS 52661-56-0 (E)-3-(5-Nitro-2-furyl)acrylaldehyde. Retrieved from BOC Sciences website. [10] MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from MDPI website. [21] AbacipharmTech. (n.d.). This compound. Retrieved from AbacipharmTech website. [7] SynThink Research Chemicals. (n.d.). This compound | 52661-56-0. Retrieved from SynThink Research Chemicals website. [22] PubMed. (n.d.). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from PubMed website. [23] ResearchGate. (2025). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from ResearchGate website. [24] Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. [25] AiFChem. (n.d.). 698-63-5 | 5-Nitrofuran-2-carbaldehyde. Retrieved from AiFChem website. [26] ChemBK. (2024). 5-nitrofuran-2-carbaldehyde. Retrieved from ChemBK website. [27] Sigma-Aldrich. (n.d.). 5-Nitro-2-furaldehyde 99 698-63-5. Retrieved from Sigma-Aldrich website. [28] OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from OUCI website. [18] MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from MDPI website. [29] Fisher Scientific. (n.d.). This compound, TRC 100 mg. Retrieved from Fisher Scientific website. [30] National Institutes of Health. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from NIH website. [16] PubMed Central. (2012). ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species. Retrieved from National Center for Biotechnology Information website. [31] ResearchGate. (n.d.). Synthesis and biological activity of 5-nitrofuran-containing (1, 3, 4-thiadiazol-2-yl) piperazine moieties as a new type of anti-Helicobacter pylori heterocycles. Retrieved from ResearchGate website. [32] National Center for Biotechnology Information. (n.d.). Nitrofurantoin - Pharmaceutical Drugs. Retrieved from NCBI Bookshelf.

Sources

- 1. Buy this compound | 1874-22-2 [smolecule.com]

- 2. veeprho.com [veeprho.com]

- 4. (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde [lgcstandards.com]

- 5. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antimicrobial activities of nitrofurantoin and some novel nitrofuran compounds - UCL Discovery [discovery.ucl.ac.uk]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]

- 19. [Antibacterial activity and toxicity of a new nitrofuran] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 22. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. 698-63-5 | 5-Nitrofuran-2-carbaldehyde - AiFChem [aifchem.com]

- 26. chembk.com [chembk.com]

- 27. 5-Nitro-2-furaldehyde 99 698-63-5 [sigmaaldrich.com]

- 28. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 29. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 30. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physical and chemical properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a nitrofuran derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive α,β-unsaturated aldehyde system conjugated to a 5-nitro-substituted furan ring, imparts a distinct reactivity profile that has been exploited for the development of novel therapeutic agents. The presence of the nitrofuran pharmacophore is of particular interest, as this class of compounds is known for its broad-spectrum antimicrobial properties.[2]

Nitrofuran compounds typically function as prodrugs, requiring intracellular enzymatic reduction of the nitro group to exert their biological effects.[2][3] This activation process generates highly reactive electrophilic intermediates capable of damaging multiple cellular targets, including DNA, RNA, and key metabolic enzymes.[2] This multi-targeted mechanism is a significant advantage in an era of rising antimicrobial resistance. Consequently, this compound is a valuable starting material for synthesizing derivatives with potential applications in antimicrobial and anticancer drug discovery programs.[1][4]

This guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound, offering field-proven insights and detailed protocols for researchers in drug development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the fundamental physicochemical properties are the foundation of any chemical research. The compound is typically a light brown to dark yellow solid under standard conditions.[]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-3-(5-nitrofuran-2-yl)prop-2-enal[][6][7] |

| Synonyms | 5-nitrofuryl-2-acrolein, 3-(5-Nitro-2-furyl)acrolein, 5-Nitro-2-furanacrolein[6][8] |

| CAS Number | 52661-56-0 ((E)-isomer), 1874-22-2[1][8][9] |

| Molecular Formula | C₇H₅NO₄[1][9][10] |

| Molecular Weight | 167.12 g/mol [1][9][10] |

| Canonical SMILES | C1=C(OC(=C1)[O-])/C=C/C=O[1][8] |

| InChI Key | DXWCZMGIIFEEPU-OWOJBTEDSA-N[1][] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Light Brown to Dark Yellow Solid | [] |

| Boiling Point | 310.7 ± 32.0 °C (at 760 mmHg) | [] |

| Density | 1.4 ± 0.1 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform, DMSO | [] |

| Storage | Recommended storage at -20°C | [] |

Spectroscopic and Analytical Characterization

While a complete public dataset is not available, characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are derived from its constituent functional groups. For validation, researchers would typically acquire ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) data.[9]

Expected ¹H-NMR Spectral Features

The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde, vinyl, and furan ring protons. Based on analyses of similar structures[11][12], the following regions are of interest:

-

Aldehyde Proton (-CHO): A singlet or doublet (due to coupling with the adjacent vinyl proton) expected at a significantly downfield shift (δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group.

-

Vinyl Protons (-CH=CH-): Two doublets in the δ 6.5-8.0 ppm region. The trans-configuration results in a large coupling constant (J ≈ 15-18 Hz).

-

Furan Protons: Two doublets in the δ 7.0-8.0 ppm region, characteristic of a 2,5-disubstituted furan ring.

Expected IR Spectral Features

The IR spectrum provides clear evidence of the key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C=C Stretch (Alkene): An absorption band around 1610-1640 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).[11]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its three primary functional components: the aldehyde, the α,β-unsaturated system, and the nitroaromatic furan ring.[1] This trifecta of reactivity allows for its use as a versatile scaffold in multi-step syntheses.

Caption: Key reactivity sites of this compound.

-

Aldehyde Group: The primary site for nucleophilic attack and condensation reactions. It readily reacts with amines and hydrazines to form Schiff bases and hydrazones, respectively, which are common intermediates in the synthesis of heterocyclic compounds.[1] For instance, it is a key reactant in Knoevenagel condensations with active methylene compounds like rhodanine derivatives to produce potential anticancer agents.[4]

-

α,β-Unsaturated System: The conjugated system is susceptible to Michael (1,4-conjugate) addition reactions with various nucleophiles.

-

Nitro Group: The electron-withdrawing nitro group is crucial for the compound's biological activity. It can be chemically reduced to an amino group, providing a handle for further functionalization.[1] More importantly, it undergoes enzymatic reduction in biological systems, which is the key activation step for its antimicrobial effects.[2]

Synthesis Methodology: Claisen-Schmidt Condensation

The most direct and common method for preparing this compound is through a base-catalyzed Claisen-Schmidt condensation.[13][14][15] This reaction involves the cross-aldol condensation of an aromatic aldehyde lacking α-hydrogens (5-nitro-2-furaldehyde) with an enolizable aldehyde or ketone (acetaldehyde).[15][16][17] The subsequent dehydration of the aldol adduct is thermodynamically driven by the formation of the extended conjugated system.[16]

Caption: General workflow for the synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Claisen-Schmidt methodologies.[13][15][16]

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-2-furaldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Separately, prepare a solution of aqueous sodium hydroxide (e.g., 10% w/v).

-

-

Reaction Execution:

-

To the cooled solution of 5-nitro-2-furaldehyde, add acetaldehyde (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Slowly add the aqueous NaOH solution dropwise to the reaction mixture, ensuring the temperature remains controlled. The causality here is critical: slow, cold addition prevents self-condensation of acetaldehyde and minimizes side reactions.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting aldehyde.

-

-

Workup and Isolation:

-

Quench the reaction by pouring the mixture into cold, dilute acid (e.g., 1 M HCl) to neutralize the base catalyst.

-

The crude product should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound as a crystalline solid.

-

Dry the final product under vacuum. The purity should be validated by HPLC and melting point analysis, and the structure confirmed by spectroscopic methods (NMR, IR, MS).

-

Biological Activity and Applications in Drug Development

The primary interest in this compound is driven by the biological activity of the 5-nitrofuran scaffold.[18] It is a key precursor for drugs targeting infectious diseases and cancer.[1][4][19]

Mechanism of Action: Reductive Activation

The antimicrobial and cytotoxic effects of nitrofurans are not caused by the parent molecule itself but by its reduced metabolites.[2] This process of bioactivation is a self-validating system; the enzymes responsible (nitroreductases) are predominantly found in susceptible microbial cells, providing a degree of selectivity.[3]

Caption: Reductive activation pathway of nitrofurans in target cells.

Role as a Synthetic Intermediate

This compound is not typically an end-product drug but a crucial reactant. Its aldehyde functionality is used to link the nitrofuran pharmacophore to other chemical moieties, creating hybrid molecules with potentially enhanced or novel activities.

-

Antimicrobial Agents: It is used to synthesize nitrofuran-containing hydrazones, thiadiazoles, and other heterocycles with potent activity against various bacterial strains, including Helicobacter pylori.[19][20]

-

Anticancer Agents: The compound has been used in the synthesis of 4-thiazolidinone derivatives that have shown significant inhibitory effects against breast cancer cell lines by inducing apoptosis.[4] The mechanism involves the generation of reactive oxygen species and activation of the intrinsic apoptotic pathway.[4]

Safety and Handling

Due to the presence of the nitro group, this compound should be handled as a potentially hazardous compound.[1]

-

Hazards: Expected to be toxic and an irritant to the skin, eyes, and respiratory system.[1][21] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][21]

-

Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.[21]

-

Storage and Stability: The compound is stable at room temperature in closed containers under normal storage conditions but should be stored at -20°C for long-term preservation.[][22] It is incompatible with strong oxidizing agents and strong bases.[22]

References

- De Clercq, E., & Monbaliu, J. M. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development.

- Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References.

- Vera-Reyes, I., et al. (2013). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules.

- Scribd. (n.d.). Claisen Schmidt Condensation.

- Chung, M. C., et al. (2003). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry.

- ChemistryViews. (2021). Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals.

- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).

- Chemistry LibreTexts. (2023). 23.S: Carbonyl Condensation Reactions (Summary).

- Wikipedia. (n.d.). Claisen–Schmidt condensation.

- Veeprho. (n.d.). 52661-56-0this compound.

- PubChem. (n.d.). 3-(5-Nitrofuran-2-yl)prop-2-enal.

- Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals.

- Arctom. (n.d.). CAS NO. 1874-22-2 | 3-(5-Nitrofuran-2-yl)acrylaldehyde.

- Olender, D., Żwawiak, J., & Zaprutko, L. (2018). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.

- MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.

- PubChem. (n.d.). 5-Nitrofuryl-2-acrolein.

- Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances.

- ResearchGate. (2021). FTIR, NMR and UV–Visible Spectral Investigations....

- ResearchGate. (2011). Synthesis and biological activity of 5-nitrofuran-containing (1, 3, 4-thiadiazol-2-yl) piperazine moieties....

- ResearchGate. (2019). 1 H-NMR spectra of....

Sources

- 1. Buy this compound | 1874-22-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 6. veeprho.com [veeprho.com]

- 7. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 8. 5-Nitrofuryl-2-acrolein | C7H5NO4 | CID 5462962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. 3-(5-Nitrofuran-2-yl)prop-2-enal | C7H5NO4 | CID 15863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. scribd.com [scribd.com]

- 15. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 16. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. arctomsci.com [arctomsci.com]

- 22. 5-Nitrofuran-2-acrylaldehyde(1874-22-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde mechanism of action in bacteria

An In-Depth Technical Guide to the Antibacterial Mechanism of Action of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the antibacterial mechanism of action of this compound, a member of the nitrofuran class of antimicrobial agents. As with other nitrofurans, its efficacy is not derived from the parent molecule but from highly reactive electrophilic intermediates generated within the bacterial cell. This guide will dissect the critical process of reductive activation, elucidate the subsequent multi-targeted assault on vital cellular macromolecules, and detail the mechanisms by which bacteria can develop resistance. Furthermore, this document furnishes detailed experimental protocols for the assessment of its antimicrobial activity and investigation of its mechanism, designed for researchers, scientists, and drug development professionals.

Introduction: The Enduring Potency of Nitrofurans

The nitrofuran class of synthetic antibiotics has been a stalwart in the antimicrobial armamentarium for over seven decades.[1] Compounds such as nitrofurantoin and furazolidone have seen prolonged clinical use, notably for the treatment of urinary tract infections and bacterial diarrhea, respectively.[1][2] A remarkable feature of this class is the persistently low levels of clinically significant bacterial resistance, a trait attributed to their multifaceted mechanism of action.[1][3]

This compound belongs to this venerable class, characterized by the presence of a 5-nitrofuran ring, which is the cornerstone of its biological activity. Like its chemical relatives, it functions as a prodrug, remaining inert until it undergoes metabolic activation within a susceptible bacterial cell.[2][4][5][6][7] This guide will illuminate the intricate biochemical journey from an inactive prodrug to a potent bactericidal agent.

The Core Mechanism: Intracellular Reductive Activation

The antibacterial activity of this compound is entirely dependent on its enzymatic reduction within the bacterial cytoplasm. This process is mediated by bacterial flavoproteins known as nitroreductases.

The Role of Bacterial Nitroreductases

In bacteria such as Escherichia coli, two primary oxygen-insensitive (Type I) nitroreductases, designated NfsA and NfsB, are responsible for the activation of nitrofurans.[1][2][3][5][8][9] These enzymes utilize reducing equivalents, typically from NADH or NADPH, and a flavin mononucleotide (FMN) cofactor to catalyze the stepwise reduction of the nitro group at the C5 position of the furan ring.[1][2][6]

The reduction is a multi-step process that generates a cascade of highly reactive, short-lived intermediates, including nitro-anion radicals, nitroso, and ultimately, hydroxylamine derivatives.[1][2][5][8][10][11] It is these electrophilic species, not the parent compound, that are the ultimate effectors of bacterial cell death. The existence of oxygen-sensitive (Type II) nitroreductases has also been reported, which may contribute to activation under anaerobic conditions.[1][2][5][8]

Caption: Reductive activation of this compound.

A Multifaceted Assault: Cellular Targets of Activated Nitrofurans

The bactericidal efficacy of this compound stems from the ability of its reactive intermediates to non-specifically attack a wide array of cellular targets. This multi-target mechanism is a key reason for the low incidence of resistance development.[1][4]

Genotoxicity and DNA Damage

A primary and well-documented consequence of nitrofuran activation is extensive DNA damage.[10][11] The electrophilic intermediates react with bacterial DNA, leading to a variety of lesions, including single- and double-strand breaks.[12][13][14][15][16] This damage disrupts DNA replication and transcription, ultimately triggering the SOS response and, at sufficient concentrations, leading to cell death.[1][12]

Inhibition of Protein Synthesis

The activated intermediates indiscriminately bind to ribosomal proteins and ribosomal RNA (rRNA).[1][10][17] This covalent modification disrupts the structural integrity and function of the ribosome, leading to a complete cessation of protein synthesis, which is lethal for the bacterium.[17]

Disruption of Metabolic Pathways

Beyond nucleic acids and ribosomes, the reactive metabolites inhibit various essential enzymes. This includes enzymes critical for the citric acid cycle, thereby crippling cellular respiration and energy production.[1] There is also evidence to suggest interference with bacterial cell wall synthesis.[10]

Caption: Mechanisms of bacterial resistance to nitrofurans.

Experimental Protocols for Mechanistic Investigation

To validate the antimicrobial properties and elucidate the mechanism of action of this compound, the following experimental workflows are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth. [18][19][20][21][22] Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

This compound stock solution (e.g., in DMSO)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: a. From an overnight agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). b. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a 2x starting concentration of the test compound in CAMHB. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the compound concentrations will be halved. The final bacterial density will be ~5 x 10⁵ CFU/mL. b. Add 100 µL of sterile CAMHB to well 12.

-

Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.

Data Presentation: Illustrative MIC Values

The results of an MIC assay can be summarized in a table for clear comparison.

| Bacterial Strain | Compound | MIC (µg/mL) |

| E. coli (Wild-Type) | This compound | 4 |

| E. coli (ΔnfsA/ΔnfsB) | This compound | >128 |

| S. aureus (MRSA) | This compound | 8 |

| P. aeruginosa | This compound | 64 |

| Note: These values are for illustrative purposes only. |

Protocol: Assay for Bacterial DNA Damage (TUNEL Assay)

This protocol provides a conceptual framework for detecting DNA strand breaks in bacteria using Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL), which labels the 3'-OH ends of DNA fragments. [23] Materials:

-

Bacterial culture treated with sub-lethal concentrations of this compound.

-

Fixative (e.g., paraformaldehyde).

-

Permeabilization solution (e.g., lysozyme).

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, e.g., dUTP-FITC).

-

Wash buffers (e.g., PBS).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Treatment and Fixation: a. Expose the bacterial culture to the test compound for a defined period (e.g., 1-2 hours). Include an untreated control. b. Harvest cells by centrifugation and wash with PBS. c. Fix the cells in paraformaldehyde to preserve their morphology and DNA.

-

Permeabilization: a. Resuspend the fixed cells in a permeabilization buffer containing lysozyme to allow the labeling reagents to enter the cell.

-

TUNEL Labeling: a. Wash the permeabilized cells and resuspend them in the TUNEL reaction mixture. b. Incubate the reaction in the dark at 37°C to allow TdT to catalyze the addition of labeled dUTP to the 3'-OH ends of fragmented DNA.

-

Analysis: a. Wash the cells to remove unincorporated labeled nucleotides. b. Analyze the cells using a fluorescence microscope (cells with DNA damage will appear fluorescent) or a flow cytometer for a quantitative measure of the fluorescent signal, which correlates with the extent of DNA damage.

Conclusion

This compound operates through a classic nitrofuran mechanism of action that is both potent and complex. Its journey from an inert prodrug to a bactericidal agent is contingent upon its reduction by bacterial nitroreductases into highly reactive species. These intermediates then launch a widespread, non-specific attack on critical cellular components, most notably DNA and ribosomes. This multi-targeted approach is the cornerstone of the nitrofuran class's enduring effectiveness and low resistance rates. For drug development professionals, understanding this intricate mechanism provides a robust framework for the rational design of novel nitrofuran derivatives and for strategies to overcome potential resistance, ensuring this valuable class of antibiotics remains effective for years to come.

References

- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_eFRuzqTmRJnLLnmjK_UEpMEN6MXOI9Y9wx8bBksiEx82SJQ2y-IyX9K3s1Jw7j9uSSpXyrZuYX97eJM0JJFtOqBpq7fqDc7zrSR7pvh4camvPf4Qz061jCIR6aUabm-W3EmSv4lV2FrTcfQ=]

- What is the mechanism of Nitrofurantoin? - Patsnap Synapse. (2024-07-17) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzCQQ0eN7gmntUPlR45PgQVDYsofLCntD-NzmRVsNxxIkaPmuRw_XbIa7Lk5siSYnK9ZOGZo9pAuffyDzR8ZkTJachZJ1WCAaUpnQ9i5LRmsRCSGFc5J74v8BaFWZA4nDI4qniFe1VyTnZKfaB-cFNbiUj8xDnI1QlcYCcVRRk8zYI-VcV]

- Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - NIH. (2021-07-08) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8kASN7TOIHr-2jkXN2xlUv1dlRedYxC45XM3UXVU78LuOHl5ETh_XS5DQrvYtJccwWVsa2E2l35D5TZGFr5arypj748ZEQ1b2kCYImWR_rF-Fmyd-bZMgcJOH8sUF28_uKcru74uCnBvuiw==]

- Breakage of Bacterial DNA by Nitrofuran Derivatives1 - AACR Journals. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXoYWaqirG3zbPCLiAERjQmPCiR2tE7e6CzE6ye_Ry7z9Gk_Yv2C--fqNeoZa_ZhD_yqHM_8ydjW03vj7HBV6eHqJrWENl6R0yUgNyf2gCTgCRyF9E8GNeu1vmYgTozspc3pchqGmmv_h8HkZgTUYX6Zlz4C2FCHYj_INuwnaswtjTHG58LDHZ3VAySQ==]

- Damage to mammalian cell DNA by nitrofurans - PubMed. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVm5MJt9iMnCYpz5JOb5mynvNQF0G9KpULj6fNjtdeKoX2niOywW-VvDBozwOsByBKaD_aJWH4mkR_tJMi6B-hNXIMYv96ib6nRliTTe8oqek-W8mohAZgY0V0BWHqCxyoAQ==]

- Breakage of bacterial DNA by nitrofuran derivatives - PubMed. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbWFkybLu3GOG2yl4-yiOpqAZAF4Bbysdc-1vTfLZ1XtCfVQGI_IMKnRZznc14aX10N1IRaJ9fsn_Mv0puiBxMpjNZ9rEC8i1Nk347Ax8wL5Ijsae_phSnIdlH1MmPz_FZRQ==]

- Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0nz-PUAePnhOKaU3jKGDrottPjhMTS4IWLIYWqnsACj03uGihaxMwUPQsSGPp4fRQVu6aYJz-TlRTS54_7fTIRh2RAaVZlz_e8R8iBnAwPjnpKYk5NqawJg_Rmz6BozStVw==]

- What is the mechanism of Nitrofurazone? - Patsnap Synapse. (2024-07-17) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8h1oJhftTyuH4bC88kZeLilD_YG3Fl3o3b9qCYNIjStCsTAl45Urx4GGqNhN3yv2JM10YHvFw9sfFbtrHGyH8oeN5EfbfM2hNRQLLeP5WKEV3y2piglr_nM6DXxCtMSeOKlYNaEJ4GqvBqiOwJ36kWO5XwyK0i8067-een2l2kdjWMyQ==]

- The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT2sl-hTrDdvC9SCAkB7iafUSQ3X3iU5NZMcmI_0I4yl3EeMLN_LLqk3rZ_jpx2bXR3kVra3ca3_oUa_SoFaVJNAl2zxwhjocw4VwTMwR0u1_aACHcC4IftUAT_AmhpQxGAt7wNczO8MTuhmKFOPc36XA-10R0FJda4riSRH9YmAAj6iu_wyMUat5hUgs2zNQljhPPvHGBe3VrSEEmXDuGW_sogzPb1hMQ9OMM24BSsfgFqIpmF6fdxA==]

- Breakage of Bacterial DNA by Nitrofuran Derivatives1 | Cancer Research - AACR Journals. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7JEOHlE_YiORTaIc3YxWB-GE8pXLLPmeR47cuAmAbfmr7ue8S-4aC-Na7pp4U8fP4xFSywAxtezDde_bjkWtRi9P3QQlpZTVsDD0UayVj6kv4rmTYc-deUB08ezF35X3c5jlNTmdSN3pZMQV0pKUK9QRqAg-jiP9MA88HY53SEmoQgPBeP9AwtslYsPM3rLCrTw3ojf33GFE1M3ewDA==]

- Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC - PubMed Central. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExPDKYL-Hzb2RcsVd1D2-g0U7D0KmrMgHtAbr_C0d7JJOMef3PssEwfug_1eX-6BQ1eM6AfhwnqcF_wSgZB9kvptS9QpTbPe9dFVIWgKEoKrPvaSk6Z6RoTLZp3nlemAmHMO6biCuFQd73SA==]

- Effect of activated nitrofurans on DNA - PubMed. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKeEYvherGnjPdpdWCYSw-vgT9vKTQNIK-DmZAao3kV6ijIhs8ADrAX72RPfTU92oafl2xaxwFTR4N81MZ8bGAbOEUpGNYclMdjLQB0Gydj4b68pvung0bFgGz33CZ0qyXKg==]

- Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF851_xYDGy17sIFJu0yjkQfGAtnPdOifUKfx8VOR9XjWYrC9sKjDxjG5jmJss3J9xUtAZ5KZd0U-Ul_52fkQKrDVHoC9fGgdH8loipKUNcjkAoqCYrPmq_VAU9V22kIMHlNzZqintMXoN4qr7t_T9pb7BMEWLMk-DT22fO2ruPQTpRPWZWcaS2oz6a8DchwuBaRoKxrAq10NhvYsK15UI9W5pC2W1Uv8NfONyGggWZ9rtLpCzUnLPDHYnQgrHtsSsx]

- Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - Research journals - PLOS. (2021-07-08) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP68b0jutc9X0CitsYlnYV2cIB-vvXc5rqnIrFbdjnvMvFNb0qlIk9vELo_ETCsEQKCJt8Bu8TAszHV_rg9tYCqOV8yBDhZY42DxpTTPCdUaODkefgAaSPlvtczy9wy_0QhcHB76hzgTRSW9ihXS5eiBOJ-q4OyBbVjedTEjcGnUYykyZOTqYj1DOOKIrp4-lMrFUh-V8BGu1KoOHq]

- Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - Oxford Academic. (2008-06-10) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL-jzKkUMLLIBc7ln5VVRNzcfkxx5F1Y98-dnf4YzK77ruAuHdwJeEZRdnnnX1VfuUmyKvRFvNwAC1V3KZVgFhSMRggX2NHR0Ox7GOAGRVLX1wLN1W02bq7xNMvPAihhCjkiWze-ta-tnydYq0fA==]

- Studies on the action of nitrofurans on bacterial enzyme systems. I. The inhibition of bacterial respiration by furacin - PubMed. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHtAcAqmyq029fahYDhkKz0TO1XqhnBogZgLOrj0pKZJy4hdfetFXj2b_ohdDnLtgLkaVyjRhHNjDHLXm-5pwP57K8k81XKCIolyecespFZIWgmJQWEv1tWV-djHVkQHOlEX8=]

- Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC - NIH. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAjSUrA7wv-fretFFJEvSgsFRxB1NqgYY92_FozR0oaYsWhDV3oRO3rqpID_AY_RMV4mcS8LftoJE3BwJMyqcOfNoomUFd0L-hRmgBNvKDN7ZaM3LPDdH-IH41TCXaGo6XHC-KibO95JtY_w==]

- Detection of DNA Damage in Prokaryotes by Terminal Deoxyribonucleotide Transferase-Mediated dUTP Nick End Labeling - NIH. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH22xlk82d1rdgx5sdDcM5DQk72zpDZ-9CwJBWuhkw0o8-OURJV2CT-9vv7T8UOBcqeKg8nINvClD-PnW7wCLL4zwE41NKHTmUuouWD6AxxSALUyfhIM3Lu4gpglsCIa73j2jlOD7Yqkds=]

- Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed. (2019-10-22) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVspvlkgl9uFKzdscRq-mfeNXCW6MzsThaPHM6PRH3o9j63BvwPL3cubprPEpj1R-OI8ma3x2in2sbuOv-FI_tz_QRDtQzU26sXM342qriH6k0mXf6IOscFvYtT4VxnZBBvDg=]

- Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC - NIH. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRZFesWH-CdKgHR3KarQsji_o_aKuXS7GklHwOU8aCTl9ekuyxtcxiJc5l-mnI4yFVQqZ4zYRkQj1BqF8UBtQa589drXIWMbyBjBJ-622uRi4PQBmIiJUgrLW0BvGryLqpMehDYfswBxCF]

- Novel 5-Nitrofuran-Activating Reductase in Escherichia coli | Antimicrobial Agents and Chemotherapy - ASM Journals. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI_1ekHgFdyA-6_49RSOe6MCQrl3jFwFcr9hNKAMvXJ513eqwZ9ORt9BgAFtnvjtA09Xjz9Yrt62T1yC0I3B_30SUEQDvyLMZFwh8lJCBJ_5DJrfM-9P18f0SFX5pvbgkZVO-UF1rIhWohixOSWvY=]

- DNA Damage Assays - Champions Oncology. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUVPtvkZAYLlyKwzE-Wi4nVoG7rdYve0LfcaQHrDmnjjTk6Lmny-iTh4cfA_6QguPqFU_mUz2nT2GyPbkphLiGVnu9n-OgLBtr1ako7KPQfoEl3kCWixHyRDS6EzH9XQggkhdv8Zn5mQy0ZxkS]

- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc2tA8Ott_AiOjWomV65-7Oo266B5ZeiA7vdEXhgEe0-GDsUu_Q4MEbD516hEb3gqNq0CWYJQNWDbby928LwkIbsJrTY4ZkdPizRsHWDJqsgxjTshgcbUilSL3Ux4JNUfQo7EuLx4mIBolsi8JGExB_vY8cepwzZBod1wZueSHHY_XDnGyXCjSxprCmabS5aLej798fVLf8gO0vIIqT1m10Bf_RYouS-uFtURaO2n6Gd-2V0Ci4UK80LhQwNOjT86S]

- The bacterial DNA-damage repair and SOS-response pathways, and... - ResearchGate. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3cLTZpu44TGDYH7Bj6TT81T_sssIKyO5luS98cfzjbITS-NUwTdcp-dPW0C7rE4LvXWhgp7BRziEDamXhjBgRO4oL82MSbIbSrO2M6YqRBcfTqNHy_N-0s5jeX2CclWN1WU_hoz3lERCXzycR6DoiuvJE3-9LRpcgOI60UlYOYjpn7OwfquQYzeDbUXAKdDKPvv9_7ogz7s4u08DhQ_-Qm-FXNlwaqtsvDVVjPyqGluCkiiqEiCf1lbF0Fr4zvZtsdw==]

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.. (2023-09-15) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-FtCiaXjJFrZDXStZgx5C69UJ0Iy8i03uR36kbB3R7bzRge-JlWarW8whSgxYHzQloqgat9jAO_e0pDn3fmiLwCeX0Ets9iLtl5lxJRdMIfhDJZnDdxc6oGG46Im5uMAu99_Q]

- DNA Damage and Repair Kits & Reagents - R&D Systems. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiq7sABFzitHETRRGtH_67eQMFXZ0DF6MU-Iq2u_mSvLmmWvU44LsF7wgqxPecRrwu2RjEYtTGL57xcovD_Q2VY9W5sxO9epq4cx3T1QdOUM39pn9-PeAwiWN3bHh5XQDJPN6ie39Ps3OA-ICNCY25SVKFcjhz2KOkihGIR9mvDW4=]

- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024-07-30) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHeNz0Yt2EhUolNiu2HopsTw0uY7u9LpnIlfTZHwB-akvPaD9fsfoLcSJxKADb4lHhQULtu3c4qbOUaT1CL4gkA5oSS49x_hpDpwlgfo3cqrEWnw2jEp3E4DwZT1AekiTgbv9ZRKVLSiNMY7VYIB9SXv0OtEwRWteXs97PxEHaYU0a_xcJ6EvYxFYOFvl2yGDp]

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoDjOqIP1m1Lpw9fHG0yK2HlAUbkeHupr9XN84PRcBs6wsIkcgA1mbioHBTrbG89fJ1Po6B1XY59Y0XWOEQa4ZOGMdA-I-lggS06pjhtWJE2rx__DnW5Nbw6fcmuFkjJBNJaJ4Cw==]

- Minimal Inhibitory Concentration (MIC) - Protocols.io. (2017-03-14) (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbNB5yek9yRvyEXuqebacJRDOTjjhFPOwKceOXyxlCMZmYg2i6UAK9JmX330LAM0i4wW3u8HJZvAaBFJJQ1ts3uFIL_YFZpBbAD0r4srfLUuDpWOvjvuabbxb_UKJCXSKVJCclE2h8KqYXWnY-EzztFJo5Qx8k-_7OaWqaLoG39Mj8CPi6k6qCoGs9Zw==]

Sources

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 11. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Damage to mammalian cell DNA by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Breakage of bacterial DNA by nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 20. bmglabtech.com [bmglabtech.com]

- 21. youtube.com [youtube.com]

- 22. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 23. Detection of DNA Damage in Prokaryotes by Terminal Deoxyribonucleotide Transferase-Mediated dUTP Nick End Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data (NMR, IR, MS) for (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

An In-depth Technical Guide to the Spectral Analysis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of the nitrofuran class of compounds, is a significant molecule in synthetic and medicinal chemistry.[1][2] With the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol , its structure features a 5-nitro-substituted furan ring linked to an acrylaldehyde moiety in the trans or (E) configuration.[1][3][][5][6] This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems, including novel therapeutic agents.[1][2][]

The precise elucidation and confirmation of its molecular structure are paramount for its application in research and development, ensuring purity, and understanding its reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the spectral data for this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[7]

-

Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The compound shows slight solubility in both.[][6] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[7]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H8 (Aldehyde) | 9.6 - 9.8 | d | ~7.5 |

| H4 (Furan) | 7.6 - 7.8 | d | ~4.0 |

| H3 (Furan) | 7.3 - 7.5 | d | ~4.0 |

| H6 (Vinyl) | 7.2 - 7.4 | d | ~16.0 |

| H7 (Vinyl) | 6.8 - 7.0 | dd | ~16.0, ~7.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly based on solvent and experimental conditions.[8][9]

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (H8): The most downfield signal, typically between δ 9.6-9.8 ppm, is attributed to the aldehyde proton. Its multiplicity as a doublet (d) arises from coupling to the adjacent vinyl proton (H7).

-

Vinyl Protons (H6 & H7): The two protons on the C6-C7 double bond appear in the δ 6.8-7.4 ppm region. A large coupling constant of approximately 16.0 Hz between H6 and H7 is definitive proof of the (E) or trans stereochemistry of the double bond. H7 will appear as a doublet of doublets (dd) due to coupling with both H6 and the aldehyde proton H8.

-

Furan Protons (H3 & H4): The two protons on the furan ring are in distinct chemical environments. They appear as two doublets in the δ 7.3-7.8 ppm range, with a characteristic coupling constant of ~4.0 Hz. The proton at the C4 position, adjacent to the nitro group, is expected to be further downfield due to the electron-withdrawing effect of the nitro group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C8 (Carbonyl) | 190 - 195 |

| C5 (Furan) | 155 - 160 |

| C3 (Furan) | 152 - 156 |

| C7 (Vinyl) | 135 - 140 |

| C6 (Vinyl) | 125 - 130 |

| C4 (Furan) | 115 - 120 |

| C2 (Furan) | 112 - 116 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.[8][9]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C8): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield in the δ 190-195 ppm region.

-

Furan Carbons (C2, C3, C4, C5): The four carbons of the furan ring will have distinct signals. C5, bearing the nitro group, and C2, attached to the vinyl group, will be the most downfield among the ring carbons.

-

Vinyl Carbons (C6, C7): The two sp² hybridized carbons of the alkene moiety will appear in the δ 125-140 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[10]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3150 | C-H stretch | Furan ring & Vinyl |

| ~2820, ~2720 | C-H stretch (Fermi resonance) | Aldehyde (CHO) |

| ~1680 - 1700 | C=O stretch (strong) | Conjugated Aldehyde |

| ~1620 - 1640 | C=C stretch | Alkene |

| ~1580, ~1470 | C=C stretch | Furan ring |

| ~1520 - 1560 | N-O asymmetric stretch (strong) | Nitro group (NO₂) ** |

| ~1340 - 1360 | N-O symmetric stretch (strong) | Nitro group (NO₂) ** |

| ~960 - 980 | C-H out-of-plane bend (strong) | (E)-disubstituted alkene |

Note: Values are based on characteristic group frequencies for similar compounds.[10][11][12][13][14]

Key Interpretive Points:

-

Nitro Group: The most definitive absorptions are the two strong bands for the nitro group: the asymmetric stretch around 1520-1560 cm⁻¹ and the symmetric stretch around 1340-1360 cm⁻¹.

-

Aldehyde Group: The presence of the aldehyde is confirmed by the strong C=O stretching absorption at ~1680-1700 cm⁻¹ (the frequency is lowered due to conjugation) and the characteristic pair of weak C-H stretching bands (Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.

-

(E)-Alkene: A strong absorption band around 960-980 cm⁻¹ resulting from the C-H out-of-plane bending vibration is highly characteristic of a trans (E)-disubstituted double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. For more sensitive analysis, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is often employed for nitrofuran analysis.[15][16][17]

-

Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectral Data and Fragmentation Analysis

The EI mass spectrum will provide key information for structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 167 , corresponding to the molecular weight of the compound (C₇H₅NO₄).[1][3][5]

Proposed Fragmentation Pathway:

The fragmentation of nitroaromatic compounds is often complex. Key fragmentation pathways for this compound likely involve initial losses from the nitro and aldehyde groups.[18]

Caption: Proposed EI-MS fragmentation pathway.

-

Loss of NO₂ (m/z 121): A common fragmentation for nitro compounds is the loss of the nitro group (46 Da), leading to a fragment at m/z 121.

-

Loss of CHO (m/z 138): Loss of the formyl radical (29 Da) from the aldehyde group would result in a fragment at m/z 138.

-

Further Fragmentation: The initial fragments can undergo further losses. For example, the m/z 121 fragment can lose a CHO radical to give a fragment at m/z 92.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H NMR confirms the proton count and the (E)-stereochemistry of the alkene. ¹³C NMR verifies the carbon skeleton. IR spectroscopy identifies the key functional groups—nitro, conjugated aldehyde, and furan ring—with high certainty. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Together, these techniques offer an unambiguous and robust characterization essential for any research or development application involving this compound.

References

- USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- International Labmate Ltd. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.

- ResearchGate. (n.d.). MS/MS acquisition parameters for the nitrofuran metabolite analysis on....

- Zhang, J., Oxley, J., Smith, J., Bedford, C., & Chapman, R. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids.

- Agilent. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS.

- Veeprho. (n.d.). 52661-56-0this compound.

- MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

- National Institute of Standards and Technology. (n.d.). Nitrofurantoin. NIST Chemistry WebBook.

- AbacipharmTech. (n.d.). This compound.

- PubChem. (n.d.). 5-Nitrofuryl-2-acrolein.

- ResearchGate. (n.d.). (a) Overlapping of FT-IR spectra of nitrofurantoin 3 prepared by ball....

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- LookChem. (n.d.). 5-Nitrofuran-2-acrylaldehyde.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). FTIR Spectrum of Nitrofurantoin.

- ChemRxiv. (n.d.). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours.

Sources

- 1. Buy this compound | 1874-22-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 5. 5-Nitrofuryl-2-acrolein | C7H5NO4 | CID 5462962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Nitrofurantoin [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. fsis.usda.gov [fsis.usda.gov]

- 16. spectroscopyworld.com [spectroscopyworld.com]

- 17. agilent.com [agilent.com]

- 18. "Mass spectral fragmentation pathways in cyclic difluoramino and nitro " by Jun Zhang, Jimmie Oxley et al. [digitalcommons.uri.edu]

An In-depth Technical Guide to the Solubility of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, a nitrofuran derivative of significant interest in medicinal chemistry and organic synthesis.[1] Given the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It outlines the theoretical considerations, detailed experimental protocols, and data interpretation necessary for researchers to generate reliable and reproducible solubility profiles.

Introduction to this compound and the Critical Role of Solubility

This compound, with the molecular formula C₇H₅NO₄, is an organic compound featuring a furan ring substituted with a nitro group and an acrylaldehyde moiety.[1][] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including hydrazone and diacylhydrazine derivatives with potential therapeutic applications, such as ERAD inhibitors.[] The nitro group and the aldehyde functionality impart distinct reactivity, opening avenues for its use in the development of novel antimicrobial and anticancer agents.[1]

In drug discovery and development, solubility is a fundamental physicochemical property that profoundly influences a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. Poor solubility can hinder preclinical development, leading to challenges in formulating effective dosage forms and achieving desired therapeutic concentrations. Therefore, a thorough understanding of the solubility of this compound in various solvents is paramount for its successful application.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in the pharmaceutical sciences due to its ability to dissolve a broad spectrum of organic compounds and its miscibility with water.[3] It is often the solvent of choice for preparing stock solutions for in vitro screening and other biological assays. While product information from some suppliers indicates that this compound is "slightly soluble" in DMSO and chloroform, this qualitative description is insufficient for rigorous scientific research and development.[] This guide provides the necessary tools to move beyond qualitative assessments to precise, quantitative measurements.

Theoretical Considerations: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The molecular structure of this compound, with its nitro group, furan ring, and acrylaldehyde moiety, suggests a polar nature. The presence of oxygen and nitrogen atoms allows for potential hydrogen bonding with protic solvents.

Key Molecular Features Influencing Solubility:

-

Nitro Group: The strongly electron-withdrawing nitro group contributes significantly to the molecule's polarity.

-

Furan Ring: The heterocyclic furan ring is a polar aromatic system.

-

Acrylaldehyde Group: The conjugated aldehyde group is polar and can act as a hydrogen bond acceptor.

Based on these features, it is expected that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents. Polar aprotic solvents like DMSO, dimethylformamide (DMF), and acetonitrile are likely to be effective, as are polar protic solvents such as ethanol and methanol.[4] Conversely, poor solubility is anticipated in nonpolar solvents like hexane and diethyl ether.[4]

Quantitative Solubility Profile: An Experimental Approach

Due to the scarcity of published quantitative data, this section provides a framework for researchers to establish a comprehensive solubility profile of this compound. The following table is presented as a template for organizing experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature (e.g., 25 °C)

| Solvent Class | Specific Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | Data to be determined | Data to be determined | |